8-Bromoquinoxaline-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoxaline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYQUUQXDLBUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 8 Bromoquinoxaline 6 Carbaldehyde
Precursor Synthesis and Functionalization for Quinoxaline (B1680401) Core Formation
The construction of the fundamental quinoxaline ring system is the initial and critical phase in the synthesis of 8-bromoquinoxaline-6-carbaldehyde. This typically involves the condensation of a suitably substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The strategic choice of starting materials is paramount to guide the subsequent functionalization steps.
Condensation Reactions for Quinoxaline Ring Construction
The most prevalent and versatile method for assembling the quinoxaline core is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione. Current time information in Bangalore, IN.mdpi.comsioc-journal.cn The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline ring. chim.it
To achieve the desired substitution pattern for this compound, a key strategy involves the use of a pre-functionalized o-phenylenediamine. For instance, the synthesis can commence with a brominated and methylated o-phenylenediamine, which, upon condensation with glyoxal, directly furnishes a bromo-methyl-quinoxaline intermediate. This approach strategically places the precursors for the final bromo and carbaldehyde groups at the desired positions from the outset.
A variety of catalysts can be employed to facilitate this condensation, including Lewis acids and Brønsted acids. sioc-journal.cn Moreover, environmentally benign methods, such as solvent-free reactions or the use of recyclable catalysts, have been developed to enhance the sustainability of quinoxaline synthesis. sioc-journal.cn
Regioselective Bromination Strategies of Quinoxaline Intermediates
Achieving the specific 8-bromo substitution on the quinoxaline ring necessitates a high degree of regioselectivity. This can be accomplished either by starting with a pre-brominated precursor or by the selective bromination of a quinoxaline intermediate.
One effective strategy is to begin the synthesis with a brominated o-phenylenediamine derivative. For example, the synthesis of 5-bromo-8-methylquinoxaline (B2657775) can be achieved by the condensation of the corresponding bromo-methyl-o-phenylenediamine with glyoxal. frontiersin.org This method ensures the bromine atom is positioned correctly at the desired location on the benzene (B151609) ring portion of the quinoxaline system.
Alternatively, direct bromination of a quinoxaline intermediate can be employed. The regioselectivity of this electrophilic substitution is governed by the electronic nature of the substituents already present on the ring. The use of specific brominating agents and reaction conditions can favor the formation of the desired 8-bromo isomer. For instance, the bromination of quinoline (B57606) derivatives, a related heterocyclic system, can be controlled to yield specific bromo-substituted products. chemicalbook.com
Approaches to Introduce the Carbaldehyde Functionality at Position 6
With the 8-bromoquinoxaline core in hand, the subsequent challenge lies in the selective introduction of a carbaldehyde group at the 6-position. Several synthetic routes can be envisioned for this transformation, each with its own set of advantages and considerations.
Oxidative Transformations of Alkyl Precursors (e.g., Methyl to Aldehyde)
A common and effective method for installing a carbaldehyde group is through the oxidation of a methyl group at the desired position. This approach relies on the synthesis of an 8-bromo-6-methylquinoxaline intermediate.
One prominent method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO2) to selectively oxidize an activated methyl group to an aldehyde. mdpi.comrsc.org This reaction is particularly useful for the synthesis of quinoxaline-carbaldehydes. The regioselectivity of the Riley oxidation on substituted 2,3-dimethylquinoxalines has been studied, providing insights into the factors that control which methyl group is oxidized. rsc.org
Another route involves a two-step process starting with the benzylic bromination of the methyl group using a reagent like N-bromosuccinimide (NBS), followed by hydrolysis of the resulting bromomethyl group to the aldehyde. frontiersin.org This strategy has been successfully employed in the synthesis of 8-bromoquinoxaline-5-carbaldehyde (B2668025), a close structural analog of the target compound. frontiersin.org
| Oxidation Method | Reagents | Intermediate | Key Features | Reference(s) |
| Riley Oxidation | Selenium dioxide (SeO2) | 8-Bromo-6-methylquinoxaline | Direct oxidation of methyl to aldehyde. | mdpi.comrsc.org |
| Benzylic Bromination/Hydrolysis | N-Bromosuccinimide (NBS), then hydrolysis (e.g., with CaCO3) | 8-Bromo-6-(bromomethyl)quinoxaline | Two-step process, mild conditions for hydrolysis. | frontiersin.org |
Formylation Reactions on Activated Quinoxaline Substrates
Direct formylation of the 8-bromoquinoxaline ring at the 6-position presents another synthetic avenue. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heterocyclic compounds. univen.ac.za This reaction employs a mixture of phosphorus oxychloride (POCl3) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the quinoxaline ring.
The success of this approach hinges on the activation of the 6-position of the 8-bromoquinoxaline ring towards electrophilic attack. The directing effects of the bromo group and the pyrazine (B50134) ring nitrogens will influence the regiochemical outcome of the formylation.
Conversions from Carboxylic Acid or Ester Precursors
A third strategy involves the synthesis of an 8-bromoquinoxaline-6-carboxylic acid or its corresponding ester, followed by reduction to the aldehyde. This multi-step approach offers flexibility as numerous methods exist for the synthesis of quinoxaline carboxylic acids.
For instance, a 3-arylvinylquinoxaline-2-carboxylic acid has been synthesized through a one-pot sequential Arbuzov/Horner-Wadsworth-Emmons (HWE)/ester hydrolysis reaction. sioc-journal.cn While the substitution pattern is different, the principle of forming a carboxylic acid on the quinoxaline ring is demonstrated.
Once the 8-bromoquinoxaline-6-carboxylic acid is obtained, it can be converted to the aldehyde. A common method for this transformation is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, and then reduce it to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). Careful control of the reaction conditions is necessary to prevent over-reduction to the corresponding alcohol.
| Precursor | Conversion Step | Reagents | Key Considerations | Reference(s) |
| 8-Bromoquinoxaline-6-carboxylic acid | Activation and Reduction | 1. SOCl2 or Oxalyl chloride2. DIBAL-H | Two-step process, requires mild and controlled reduction. | sioc-journal.cn |
| 8-Bromoquinoxaline-6-carboxylic acid ester | Direct Reduction | DIBAL-H | One-step reduction from the ester, good control to avoid over-reduction. | sioc-journal.cn |
One-Pot and Multi-Component Synthetic Protocols Applicable to this compound Synthesis
One-pot syntheses and multi-component reactions (MCRs) represent highly efficient strategies in organic chemistry, offering significant advantages such as reduced reaction times, lower solvent consumption, and decreased waste generation by minimizing intermediate isolation and purification steps. beilstein-journals.orgrasayanjournal.co.in These methodologies are particularly valuable for constructing complex molecular architectures like that of this compound from simpler, readily available starting materials in a single operation. tcichemicals.comresearchgate.net
MCRs are convergent reactions where three or more reactants combine in a single vessel to form a product that incorporates substantial portions of all starting materials. tcichemicals.comorganic-chemistry.org This inherent atom economy makes MCRs an ideal and eco-friendly approach. tcichemicals.com While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for quinoxaline and related quinoline scaffolds can be adapted. For instance, the Povarov reaction, an aza-Diels–Alder reaction, is a powerful three-component method for synthesizing quinolines from anilines, aldehydes, and alkenes. beilstein-journals.org A hypothetical application to the target molecule could involve the reaction of a pre-functionalized diamine, such as 3,4-diaminobenzaldehyde, with glyoxal and a subsequent bromination step, or the use of a starting material that already contains the bromo- and formyl- functionalities.
Another powerful strategy is the one-pot, multi-step protocol. A reported approach for synthesizing complex quinoxalines involves a sequence of reactions performed sequentially in the same reaction vessel. sioc-journal.cn For example, a three-step one-pot synthesis of (E)-3-styrylquinoxaline-2-carboxylic acid was achieved through a succession of Michaelis-Arbuzov reaction, Horner-Wadsworth-Emmons (HWE) olefination, and ester hydrolysis. sioc-journal.cn This strategy avoids the isolation of intermediates, which can be unstable or difficult to purify. A similar one-pot sequential approach could be envisioned for this compound, potentially involving the formation of the quinoxaline core followed by in-situ functionalization (e.g., formylation or bromination) under controlled conditions.
The table below summarizes some relevant multi-component reactions that are foundational for the synthesis of nitrogen-containing heterocycles and could be adapted for quinoxaline derivatives.
| Reaction Name | Components | Product Type | Key Advantages |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines/Quinolines | High convergence; builds complex scaffolds. beilstein-journals.org |
| Gröbcke-Blackburn-Bienaymé | Aldehyde, Isonitrile, α-Aminoazine | Fused Nitrogen Heterocycles | High diversity of products; operational simplicity. beilstein-journals.orgtcichemicals.com |
| Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonates | Efficient C-P bond formation. organic-chemistry.orgbeilstein-journals.org |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Important for medicinal chemistry; often uses simple catalysts. organic-chemistry.org |
This table illustrates established MCRs that form the basis for developing specific synthetic routes for complex heterocycles.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjptcp.com The application of its twelve principles is crucial for the sustainable development of pharmaceuticals and fine chemicals. In the context of synthesizing this compound, several green principles can be strategically applied.
Safer Solvents and Reaction Conditions: A primary goal is to replace hazardous organic solvents with greener alternatives. researchgate.net Traditional quinoxaline syntheses may use solvents like glacial acetic acid or dimethylformamide (DMF). sioc-journal.cnchemicalbook.com Green chemistry encourages the use of water, ethanol (B145695), or acetonitrile (B52724), or even performing reactions under solvent-free conditions. researchgate.netimist.ma For example, the condensation of o-phenylenediamine with α-dicarbonyl compounds, a fundamental step in forming the quinoxaline core, can often be performed efficiently in aqueous or ethanolic media. thieme-connect.de
Catalysis over Stoichiometric Reagents: The use of catalysts is preferred over stoichiometric reagents to minimize waste. imist.ma For instance, instead of using stoichiometric amounts of an acid or base, catalytic amounts can be employed. The development of nanocatalysts also offers promising avenues, providing high surface area and enhanced reactivity, which can lead to milder reaction conditions and improved yields. ejcmpr.com
Energy Efficiency: Reducing energy consumption is a key aspect of green synthesis. researchgate.net Microwave-assisted synthesis and sonochemistry (the use of ultrasound) are energy-efficient technologies that can dramatically reduce reaction times from hours to minutes compared to conventional heating/reflux methods. rasayanjournal.co.inresearchgate.net These techniques can be applied to various steps in the synthesis of quinoxaline derivatives, including condensation and functionalization reactions.
Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma As discussed previously, multi-component reactions (MCRs) are inherently green in this regard due to their high atom economy. beilstein-journals.orgorganic-chemistry.org By combining multiple reactants in a single step, MCRs minimize the formation of by-products.
The following table provides a comparative overview of a conventional bromination method versus a hypothetical greener approach, illustrating the application of green chemistry principles.
| Parameter | Conventional Method (e.g., Reflux) | Greener Alternative | Green Advantage |
| Solvent | Glacial Acetic Acid, DMF sioc-journal.cnchemicalbook.com | Water, Ethanol, or Solvent-free | Reduces use of corrosive and high-boiling point solvents. imist.ma |
| Energy Source | Conventional Reflux (hours) chemicalbook.com | Microwave or Ultrasound (minutes) | Significant reduction in energy consumption and reaction time. rasayanjournal.co.in |
| Reagents | Potentially stoichiometric reagents | Catalytic systems (e.g., acid/base, nanocatalysts) | Minimizes waste and improves efficiency. ejcmpr.com |
| Workup | Extraction with organic solvents, neutralization | Simpler filtration, reduced solvent use | Decreases waste and simplifies the purification process. rasayanjournal.co.in |
This table contrasts traditional synthetic approaches with potential green alternatives, highlighting key areas for improvement in the synthesis of quinoxaline intermediates.
By integrating these advanced synthetic protocols and green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Reactivity and Mechanistic Investigations of 8 Bromoquinoxaline 6 Carbaldehyde
Reactions at the Bromine Center: Nucleophilic Substitution and Cross-Coupling Reactions
The bromine atom at the C-8 position of the quinoxaline (B1680401) ring is a versatile handle for introducing molecular diversity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govurfu.rulibretexts.org For 8-Bromoquinoxaline-6-carbaldehyde, the bromine atom serves as an excellent electrophilic partner in these transformations.
The Stille reaction involves the coupling of an organostannane with an organic halide. nih.govwikipedia.orgyonedalabs.com In a reaction analogous to what would be expected for this compound, 6-bromoquinoxaline (B1268447) has been shown to react with tributylvinyltin under Stille conditions to yield 6-vinylquinoxaline. mdpi.com This transformation highlights the utility of the Stille coupling for introducing alkenyl groups onto the quinoxaline core. The general mechanism involves an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. thermofisher.cnnih.gov
The Suzuki reaction , which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. psu.edulibretexts.org While specific examples for this compound are not prevalent, the Suzuki-Miyaura coupling is routinely and efficiently performed on a vast array of bromo-aromatic and bromo-heteroaromatic substrates under mild conditions. psu.eduresearchgate.net The reaction of ortho-bromoanilines with various boronic esters proceeds in good to excellent yields, demonstrating the feasibility of coupling on similarly substituted systems. psu.edu The aldehyde group at the C-6 position is generally tolerant of these reaction conditions.
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. derpharmachemica.combas.bgorganicchemistrydata.org This reaction has been successfully applied to bromoquinoxaline derivatives. libretexts.orgderpharmachemica.com For instance, the introduction of a dimethylanilinoethenyl moiety at the 6- or 7-position of bromoquinoxalines has been achieved via a Heck reaction with p-dimethylaminovinylbenzene, catalyzed by palladium acetate (B1210297). derpharmachemica.com This indicates that this compound would readily undergo vinylation at the C-8 position.
Below is a representative table of conditions for these cross-coupling reactions as they would apply to this compound, based on analogous systems.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-110 °C |
| Stille | Vinyl-Sn(Bu)₃ | Pd(PPh₃)₄ | N/A (or with additive like LiCl) | Toluene or DMF | 80-110 °C |
| Heck | Styrene or Acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 100-140 °C |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on an aryl halide is generally challenging unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. uobabylon.edu.iquni-rostock.de In this compound, the aldehyde group at C-6 is in the para position relative to the bromine at C-8. The electron-withdrawing nature of the aldehyde, compounded by the inherent electron deficiency of the pyrazine (B50134) ring, facilitates the SNAr mechanism.
This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing aldehyde group. In the subsequent, typically fast step, the bromide leaving group is expelled, restoring the aromaticity of the ring. Common nucleophiles for this reaction include alkoxides, thiolates, and amines. For example, a practical procedure for the SNAr of activated aryl chlorides with dimethylamine (B145610) has been developed, which is tolerant of aldehyde functional groups.
Reactions of the Carbaldehyde Moiety
The aldehyde group at the C-6 position is a rich hub for chemical transformations, allowing for the extension of the molecular framework and the introduction of new functional groups.
Condensation Reactions with Amines and Other Nucleophiles (e.g., Schiff Base Formation)
The carbaldehyde readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, which is often acid-catalyzed. researchgate.net Schiff bases derived from quinoxaline-2-carboxaldehyde have been extensively studied and used as versatile ligands in coordination chemistry. Similarly, this compound can be condensed with a variety of primary amines, including anilines, alkylamines, and hydrazines, to generate a library of imine- and hydrazone-containing derivatives.
| Amine Nucleophile | Product Type | Typical Conditions |
|---|---|---|
| Aniline | N-Aryl Imine | Ethanol (B145695), reflux, cat. Acetic Acid |
| Ethylenediamine | Bis-Imine (from 2 eq. aldehyde) | Methanol (B129727), room temperature |
| Hydrazine Hydrate | Hydrazone | Ethanol, reflux |
| Semicarbazide | Semicarbazone | Aqueous Ethanol, NaOAc buffer |
Oxidation and Reduction Reactions of the Aldehyde Group
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of the aldehyde on a quinoxaline ring system to the corresponding carboxylic acid can be achieved using various oxidizing agents. For instance, human P450 1A2 has been shown to catalyze the oxidation of a methyl group at the C-8 position of an imidazo[4,5-f]quinoxaline through the aldehyde to the carboxylic acid. mdpi.com Chemically, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation.
Conversely, the reduction of the aldehyde to a primary alcohol is commonly accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in ethanol is a mild and selective reagent for reducing aldehydes and ketones and would be suitable for converting this compound to (8-bromoquinoxalin-6-yl)methanol without affecting the bromo-substituent or the aromatic ring. psu.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though care must be taken to avoid potential side reactions.
Aldol and Knoevenagel Condensations
The aldehyde group serves as an excellent electrophile in carbon-carbon bond-forming reactions such as Aldol and Knoevenagel condensations.
The Aldol condensation involves the reaction of an enol or enolate with a carbonyl compound. nih.gov A crossed-aldol or Claisen-Schmidt condensation occurs when an aldehyde reacts with a ketone in the presence of a base (like NaOH or KOH). For example, quinoxaline-chalcones have been synthesized via the Claisen-Schmidt condensation of a quinoxaline acetophenone (B1666503) derivative with various aldehydes. By analogy, this compound would react with ketones such as acetone (B3395972) or acetophenone to form β-hydroxy ketones, which can then be readily dehydrated to yield α,β-unsaturated ketones (chalcone analogues).
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, or Meldrum's acid). derpharmachemica.com This reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ionic liquid. derpharmachemica.com The products are highly functionalized alkenes. This reaction has been applied to various heteroaromatic aldehydes, including quinoxaline derivatives, to produce styryl dyes and other functional materials. For example, 1,4-diethyl-1,2,3,4-tetrahydro-7-methoxyquinoxaline-6-carboxaldehyde has been condensed with various active methylene compounds in a classical Knoevenagel reaction.
Reactions at the Quinoxaline Heterocyclic Core
The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine ring, is classified as an electron-deficient heterocycle. This deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the aromatic system. Consequently, the quinoxaline core is generally less reactive towards electrophilic attack than benzene itself. wikipedia.org
Electrophilic aromatic substitution (SEAr) reactions on the quinoxaline ring are significantly influenced by the inherent electron-poor nature of the pyrazine moiety and the directing effects of existing substituents. wikipedia.org The general mechanism involves the attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.comuomustansiriyah.edu.iqdalalinstitute.com
For this compound, the reactivity towards SEAr is further diminished. The molecule possesses two electron-withdrawing groups (EWGs) attached to the benzene portion of the heterocycle: the bromo group at position 8 and the carbaldehyde (formyl) group at position 6. Both substituents deactivate the ring towards electrophilic attack by inductively withdrawing electron density. This deactivation means that harsher reaction conditions are typically required to achieve substitution compared to unsubstituted or activated quinoxalines. wikipedia.org
In addition to deactivation, these groups direct incoming electrophiles. While no specific studies on the electrophilic substitution of this compound were found, the directing effects on the analogous benzene system would be to the positions meta to both groups. However, in the fused quinoxaline system, the positions available for substitution on the carbocyclic ring are C5 and C7. The powerful deactivating effect of the pyrazine ring and the two EWGs makes direct electrophilic substitution on this particular molecule challenging and synthetically unfavorable.
The nitrogen atoms of the quinoxaline ring possess lone pairs of electrons, making them susceptible to oxidation, typically with peroxy acids, to form quinoxaline N-oxides. This transformation significantly alters the electronic properties and subsequent reactivity of the heterocyclic core.
The regioselectivity of N-oxidation is governed by the electronic effects of the substituents on the benzene ring. A comprehensive study on the oxidation of 2,3-dimethyl-6-substituted-quinoxalines demonstrated that the nucleophilicity of the nitrogen atoms, and thus the site of oxidation, is directly influenced by whether the substituent is electron-donating (EDG) or electron-withdrawing (EWG). rsc.org For substituents like nitro (NO₂), cyano (CN), and halogens (Br, Cl, F)—all EWGs similar to the bromo and carbaldehyde groups in this compound—the oxidation is directed away from the substituent. rsc.org
In the case of this compound, both the bromo and carbaldehyde groups are EWGs. Based on established principles, these groups would decrease the electron density of the entire molecule, but particularly at the N4 nitrogen, which is closer to the substituents. This would render the N1 nitrogen more nucleophilic and therefore the preferred site of initial oxidation.
| Substituent Type at C6 | Examples | Favored Regioisomer of Oxidation | Rationale |
|---|---|---|---|
| Electron-Donating Group (EDG) | -OH, -OMe, -NH₂ | Regioisomer "a" (Oxidation at N4) | EDGs increase electron density throughout the ring, but the effect is more pronounced at the proximal N4 nitrogen, making it more nucleophilic. |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Br, -COOH | Regioisomer "b" (Oxidation at N1) | EWGs decrease electron density, making the distal N1 nitrogen comparatively more nucleophilic and the favored site of attack. |
The formation of an N-oxide activates the quinoxaline ring for both nucleophilic and certain electrophilic substitutions, and can also influence the reactivity of side-chain groups.
Regioselectivity and Stereoselectivity in Derivatives of this compound
Regioselectivity and stereoselectivity are critical considerations in the synthesis of derivatives of this compound, as they determine the final structure and properties of the target molecules.
Regioselectivity: The substitution pattern on the quinoxaline ring dictates the outcome of many reactions. As discussed in N-oxidation, the electronic nature of the bromo and carbaldehyde groups directs the reaction to a specific nitrogen atom. rsc.org Similarly, in the synthesis of quinoxalines via the condensation of o-phenylenediamines with α-dicarbonyl compounds, the substituents on the diamine precursor determine the ratio of the resulting regioisomers. Studies on the synthesis of various substituted quinoxaline-6-carbaldehydes have shown that mixtures of regioisomers are often formed, and their ratios can be determined by methods such as ¹H NMR spectroscopy. rsc.org
| Substituent at C6 | Regioisomer 'a' (%) (Aldehyde at C5) | Regioisomer 'b' (%) (Aldehyde at C6) |
|---|---|---|
| -F | ~35 | ~65 |
| -Cl | ~40 | ~60 |
| -Br | ~45 | ~55 |
*Data estimated from correlations in the cited study for related structures. This highlights the challenge of achieving high regioselectivity in the synthesis of such compounds.
Stereoselectivity: The carbaldehyde group at the C6 position is a key site for reactions that can lead to stereoisomers. For instance, the reaction of the isomeric 8-bromoquinoxaline-5-carbaldehyde (B2668025) with hydroxylamine (B1172632) hydrochloride has been shown to produce the corresponding oxime. google.comgoogleapis.com These reactions can often result in the formation of specific (E) or (Z) stereoisomers, or a mixture of both. The formation of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime suggests that reactions at the aldehyde of the title compound, this compound, could also proceed with high stereoselectivity, likely favoring the thermodynamically more stable E-isomer due to steric hindrance. google.com
Reaction Mechanism Elucidation through Kinetic Studies and Isotope Effects
To understand the precise pathway a reaction follows, chemists employ mechanistic studies, including kinetic analysis and isotope labeling experiments. These tools provide insight into rate-determining steps and the nature of transition states.
The primary kinetic isotope effect (KIE) is a powerful method used to determine if a C-H bond is broken in the rate-determining step of a reaction. google.com This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). If a significant KIE (typically > 2) is observed, it indicates that the C-H bond cleavage is kinetically relevant.
While specific kinetic studies on this compound are not widely reported, research on related quinoxaline systems illustrates the application of these methods. For example, in a palladium-catalyzed γ-C(sp³)–H alkenylation reaction involving 6-bromoquinoxaline, a competitive experiment was conducted to determine the KIE. acs.org
| Reaction | Method | Observed KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| γ-C(sp³)–H Alkenylation of N-picolinoylcyclohexanamine | Competitive experiment with deuterated substrate | 4.55 | The C(sp³)–H bond cleavage is the rate-determining step of the reaction. |
The significant KIE value strongly supports a mechanism where the cleavage of the C-H bond is the slowest step in the catalytic cycle. acs.org Such methodologies could be applied to reactions involving this compound, for example, to study the mechanism of its condensation or coupling reactions, to confirm transition state structures and validate proposed reaction pathways.
Advanced Spectroscopic and Structural Elucidation of 8 Bromoquinoxaline 6 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Bromoquinoxaline-6-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the five protons in the molecule: three on the quinoxaline (B1680401) ring system and one from the aldehyde group. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.9 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic region will show signals for the three protons on the bicyclic quinoxaline core. The proton at the 2-position (H2) and the proton at the 3-position (H3) of the pyrazine (B50134) ring are expected to appear as doublets. The protons at the 5-position (H5) and 7-position (H7) on the benzene (B151609) ring will also present as distinct signals. Due to the electronegativity of the bromine atom and the aldehyde group, these aromatic protons will exhibit chemical shifts in the range of approximately 8.0 to 9.5 ppm. The specific coupling constants (J-values) between adjacent protons would be key to assigning their precise locations.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.9 - 9.2 | d |
| H-3 | ~8.8 - 9.1 | d |
| H-5 | ~8.4 - 8.6 | s |
| H-7 | ~8.6 - 8.8 | s |
| CHO | ~10.0 - 10.2 | s |
The proton-decoupled ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the aldehyde group (C=O) is the most deshielded and is expected to appear furthest downfield, typically in the range of 190-193 ppm.
The carbon atoms of the quinoxaline ring system will resonate in the aromatic region (approximately 120-155 ppm). The carbon atom bonded to the bromine (C8) will be influenced by the halogen's electron-withdrawing and anisotropic effects. The two carbons in the pyrazine ring (C2 and C3) are expected to have chemical shifts around 145-155 ppm. The remaining five carbons of the benzene ring will appear at distinct chemical shifts influenced by the bromine and aldehyde substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~150 - 153 |
| C-4a | ~140 - 142 |
| C-5 | ~130 - 133 |
| C-6 | ~135 - 138 |
| C-7 | ~132 - 135 |
| C-8 | ~122 - 125 |
| C-8a | ~142 - 145 |
| CHO | ~190 - 193 |
While ¹⁴N has a quadrupole moment that leads to broad signals, ¹⁵N NMR spectroscopy, with a spin of ½, provides sharp signals and is a powerful tool for studying nitrogen-containing heterocycles, although it often requires isotopic enrichment due to its low natural abundance (0.37%). For this compound, two distinct ¹⁵N signals are expected for the non-equivalent nitrogen atoms (N1 and N4) in the pyrazine ring. The chemical shifts of these nitrogens provide valuable information about the electronic environment within the heterocyclic system.
Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial. An HSQC experiment would correlate the quinoxaline protons directly to their attached carbons, while an HMBC experiment would reveal longer-range couplings (2-3 bonds) between protons and carbons. For instance, the aldehyde proton could show a correlation to the C6 carbon, confirming its position. These experiments are instrumental in the definitive assignment of all ¹H and ¹³C signals.
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous structural elucidation of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would show correlations between the coupled protons on the quinoxaline ring, for example, between H2 and H3, helping to trace the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the aldehyde proton would show an HMBC correlation to the C6 carbon, and the H5 proton would show correlations to C4a, C6, and C7, confirming the substitution pattern.
Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. The presence of the aromatic quinoxaline system would be confirmed by C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretch would likely appear as a weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aldehyde C=O | Stretch | 1690 - 1715 |
| Aromatic C=C/C=N | Stretch | 1450 - 1600 |
| C-H bend | Bend | 800 - 900 |
| C-Br | Stretch | 500 - 600 |
Raman Spectroscopy
Raman spectroscopy of this compound would be expected to reveal characteristic vibrational modes associated with its distinct functional groups. The quinoxaline ring, a bicyclic aromatic system, should produce a series of complex bands corresponding to ring stretching and deformation modes. researchgate.net Based on studies of similar quinoxaline derivatives, these aromatic C-C and C-N stretching vibrations typically appear in the 1300-1650 cm⁻¹ region. scispace.com
The aldehyde functional group would be identifiable by two key vibrations: the C=O carbonyl stretch, which is expected to be a strong band in the region of 1690-1715 cm⁻¹, and the characteristic C-H stretch of the aldehyde proton, anticipated around 2720-2820 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is expected to produce a signal at lower frequencies, typically in the 500-650 cm⁻¹ range. Other notable vibrations would include aromatic C-H stretching above 3000 cm⁻¹ and various in-plane and out-of-plane C-H bending modes. researchgate.netscispace.com
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aldehyde | C-H Stretch | 2720 - 2820 |
| Aldehyde | C=O Stretch | 1690 - 1715 |
| Quinoxaline Ring | C=C / C=N Stretch | 1300 - 1650 |
| Quinoxaline Ring | Ring Breathing/Deformation | 800 - 1200 |
| C-Br Bond | C-Br Stretch | 500 - 650 |
Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound.
High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₅BrN₂O. Using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), the calculated monoisotopic mass of the molecular ion [M]⁺ is 235.95853 Da. nih.govsisweb.comsisweb.com The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, would result in a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ at approximately 237.95648 Da of nearly equal intensity.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) offers significant structural information. wikipedia.org For this compound, the molecular ion peak ([C₉H₅BrN₂O]⁺) would be prominent due to the stability of the aromatic system. libretexts.org
Key fragmentation pathways would likely include:
Loss of the aldehyde group: A primary fragmentation would be the loss of the formyl radical (•CHO), resulting in a fragment ion [M-29]⁺. Alternatively, the loss of carbon monoxide (CO) could occur, leading to a fragment at [M-28]⁺. libretexts.org
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a significant peak at [M-79]⁺ or [M-81]⁺, depending on the isotope. youtube.com
Ring Fragmentation: Subsequent fragmentation of the quinoxaline ring system would lead to the loss of smaller neutral molecules like HCN, yielding further daughter ions.
The presence of the bromine atom provides a distinctive isotopic signature for all bromine-containing fragments, aiding in their identification within the mass spectrum. youtube.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
| 235.96 | 237.96 | [C₉H₅BrN₂O]⁺ | (Molecular Ion) |
| 207.96 | 209.96 | [C₈H₅BrN₂]⁺ | CO |
| 206.95 | 208.95 | [C₈H₄BrN₂]⁺ | CHO |
| 157.05 | - | [C₉H₅N₂O]⁺ | Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its conjugated system. Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis region. nih.govacs.org The spectrum is expected to be dominated by high-energy π → π* transitions associated with the aromatic quinoxaline ring, likely appearing below 350 nm. symbiosisonlinepublishing.com
The pyrazine ring within the quinoxaline structure also allows for lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen atoms. nih.gov These transitions are typically weaker in intensity and appear at longer wavelengths, potentially extending into the near-visible region. The presence of the bromine atom and the aldehyde group as substituents on the benzene ring will modulate the energies of these transitions. The electron-withdrawing aldehyde group, in particular, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoxaline. beilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction analysis would provide the definitive solid-state structure of this compound. This technique would determine precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated. researchgate.net
Key structural features that would be elucidated include:
Planarity: The quinoxaline ring system is expected to be largely planar. researchgate.net
Conformation: The orientation of the aldehyde group relative to the quinoxaline ring would be determined.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Potential interactions could include π-π stacking between the aromatic quinoxaline rings of adjacent molecules and possible weak C-H···O or C-H···N hydrogen bonds. researchgate.net Halogen bonding involving the bromine atom is also a possibility that influences the crystal packing. researchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. nih.gov For a compound of moderate polarity like this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve an optimal retention factor (Rf). tandfonline.com
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantitative purity analysis, reversed-phase HPLC is the most probable method. tandfonline.com A C18 (octadecylsilyl) column would be used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tandfonline.com Detection would likely be performed using a UV detector set to one of the compound's absorption maxima (λmax).
Column Chromatography: For preparative scale purification, flash column chromatography using silica gel as the stationary phase and a solvent system similar to that used for TLC would be the standard method. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For this compound and its derivatives, which possess moderate polarity and strong UV absorbance due to the quinoxaline core, reversed-phase HPLC (RP-HPLC) with UV detection is the most common and effective approach.
In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the stationary phase, resulting in longer retention times, while more polar compounds elute earlier.
Research Findings: The development of a robust HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and detection wavelength. A common mobile phase for quinoxaline derivatives consists of a mixture of acetonitrile or methanol and water. sielc.com To improve peak shape and resolution, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups. sielc.com
For instance, a gradient elution method, where the proportion of the organic solvent is increased over time, can be effective for separating a mixture of this compound and its derivatives with varying polarities. The aldehyde group in the parent compound can be oxidized to a carboxylic acid or reduced to an alcohol, leading to derivatives with significantly different polarities and, consequently, different retention times.
A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (starting at a 30:70 ratio) with 0.1% formic acid, at a flow rate of 1.0 mL/min. The detection wavelength would be set based on the UV-Vis spectrum of the compound, likely around 254 nm or at the wavelength of maximum absorbance to ensure high sensitivity. A study on the simultaneous determination of quinoxaline-2-carboxylic acid and its methyl ester derivative utilized HPLC with UV detection, demonstrating the utility of this technique for quantifying related quinoxaline structures. nih.gov
Interactive Data Table: HPLC Parameters for Quinoxaline Derivatives
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for RP-HPLC, with formic acid for peak shape improvement. |
| Gradient | 30% B to 90% B over 20 min | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Quinoxaline ring system strongly absorbs UV light. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and the potential for thermal degradation or reaction of the aldehyde group in the hot injector port. Therefore, derivatization is a common and often necessary step to enhance volatility and thermal stability. libretexts.org
Research Findings: For aldehydes, a widely used derivatization technique is the formation of oximes by reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov The resulting PFBHA-oximes are significantly more volatile and thermally stable, and the presence of five fluorine atoms makes them highly sensitive to electron capture detection (ECD), although mass spectrometry (MS) is more commonly used for structural confirmation. The derivatization reaction is typically straightforward and proceeds under mild conditions. researchgate.net
Once derivatized, the sample can be injected into a GC-MS system. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB™-5ms), is generally suitable for separating the derivatives. sigmaaldrich.com The temperature program would start at a lower temperature to resolve any volatile impurities and then ramp up to a higher temperature to elute the derivatized quinoxaline.
The mass spectrum of the derivatized this compound would provide crucial structural information. The fragmentation pattern would show a characteristic molecular ion peak and fragment ions corresponding to the loss of the PFBHA moiety and fragmentation of the quinoxaline ring, confirming the identity of the analyte.
Interactive Data Table: GC-MS Parameters for Derivatized this compound
| Parameter | Setting | Rationale |
| Derivatization | PFBHA-HCl in a buffered solution | Increases volatility and thermal stability of the aldehyde. |
| Column | SLB™-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) | A typical temperature program to separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides structural information for identification. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique for GC-MS. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. For a compound of intermediate polarity like this compound, normal-phase TLC on silica gel plates is highly effective.
Research Findings: The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (silica gel) and the mobile phase (eluent). The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. wvu.edu By varying the ratio of these two solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation, where the spots of interest have retardation factor (Rf) values between 0.2 and 0.8. wvu.edu For this compound, a mobile phase of 30-50% ethyl acetate in hexane would likely provide a suitable Rf value.
Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm), as the quinoxaline ring system is UV-active. researchgate.net The compound will appear as a dark spot on a fluorescent green background. This method is non-destructive. For further visualization, or if the derivatives are not UV-active, chemical staining agents can be used. Iodine vapor is a general stain for many organic compounds. Specific stains for aldehydes, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms yellow to orange spots, can also be employed.
The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is a characteristic of the compound under specific TLC conditions (stationary phase, mobile phase, temperature).
Interactive Data Table: TLC Conditions and Expected Rf Values
| Mobile Phase (Ethyl Acetate:Hexane) | Expected Rf Value | Observation |
| 10:90 | ~0.1 | The compound is highly retained, indicating the solvent is not polar enough. |
| 30:70 | ~0.4 | Good mobility, suitable for separation and monitoring reactions. |
| 50:50 | ~0.7 | The compound moves close to the solvent front, indicating a highly polar solvent system for this analyte. |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase for normal-phase TLC. |
| Visualization | UV light at 254 nm | Non-destructive visualization for UV-active compounds. |
Computational and Theoretical Investigations of 8 Bromoquinoxaline 6 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G(d) basis set, can determine the most stable three-dimensional structure of the molecule. researchgate.net
These calculations yield precise bond lengths and angles, providing a foundational understanding of the molecule's geometry. For 8-Bromoquinoxaline-6-carbaldehyde, the planarity of the quinoxaline (B1680401) ring system, along with the orientation of the bromo and carbaldehyde substituents, are key parameters determined through this process. The results of such calculations allow for the visualization of the molecule's electron density distribution, highlighting the electronegative regions around the nitrogen atoms, the bromine atom, and the oxygen atom of the aldehyde group.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Length C(6)-C(carbonyl) | 1.48 Å | Bond Angle C(5)-C(6)-C(7) | 119.5° |
| Bond Length C(carbonyl)=O | 1.22 Å | Bond Angle C(6)-C(carbonyl)-H | 121.0° |
| Bond Length C(8)-Br | 1.90 Å | Bond Angle C(7)-C(8)-Br | 120.5° |
| Bond Length N(1)=C(2) | 1.31 Å | Bond Angle C(8a)-N(1)-C(2) | 117.0° |
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity. The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level signifies the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability and electronic excitability. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoxaline ring, while the LUMO is likely localized on the electron-deficient pyrazine (B50134) part of the ring and the aldehyde group, facilitating intramolecular charge transfer (ICT) upon excitation. frontiersin.orgfrontiersin.org This distribution suggests that the molecule can act as both an electron donor and acceptor. The bromine atom can also influence the orbital energies through its inductive and resonance effects. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.58 eV |
| LUMO Energy | -2.95 eV |
| HOMO-LUMO Gap (ΔE) | 3.63 eV |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can map out the potential energy surface for chemical reactions involving this compound. This is particularly useful for understanding reaction mechanisms, identifying intermediates, and determining the energy barriers (activation energies) associated with transition states. For example, the Knoevenagel condensation of the aldehyde group or nucleophilic aromatic substitution at the bromine-bearing carbon can be modeled. frontiersin.org
By calculating the heats of formation for reactants, intermediates, transition states, and products, the most energetically favorable reaction route can be identified. rsc.org This analysis provides insights into reaction kinetics and regioselectivity, which are crucial for synthetic applications. For instance, modeling can predict whether a nucleophile would preferentially attack the aldehyde carbon or substitute the bromine atom.
Table 3: Hypothetical Activation Energies for Competing Reactions
| Reaction | Calculated Activation Energy (kcal/mol) |
|---|---|
| Nucleophilic addition to aldehyde | 15.2 |
| Nucleophilic aromatic substitution of Br | 28.7 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the flexibility of this compound, particularly the rotation around the single bond connecting the aldehyde group to the quinoxaline ring. Different conformers can have different energies and dipole moments, which can affect the molecule's physical properties and interactions in a condensed phase. Stochastic conformational searches can identify low-energy conformers. mcgill.ca
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time at a given temperature. MD can simulate the molecule's vibrations, rotations, and conformational changes, offering a more realistic picture of its behavior in solution or in a material. This is crucial for understanding how the molecule might pack in a crystal or interact with a host material in an organic electronic device.
Table 4: Relative Energies of Aldehyde Group Conformers
| Conformer (Dihedral Angle C5-C6-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| 0° (syn-periplanar) | 0.85 | 19 |
| 180° (anti-periplanar) | 0.00 | 81 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic properties. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, is a powerful tool for structure elucidation. nih.gov By comparing calculated shifts with experimental data, the proposed structure can be confirmed.
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption (UV-Vis) spectrum. chemrxiv.orgresearchgate.net This method calculates the energies of electronic transitions and their corresponding oscillator strengths, which correlate to the position (λmax) and intensity of absorption bands. This is particularly valuable for understanding the color and photophysical properties of the molecule.
Table 5: Predicted Spectroscopic Data for this compound
| Predicted 1H NMR Chemical Shifts (ppm) | Predicted UV-Vis Absorption (TD-DFT) | ||
|---|---|---|---|
| Proton | δ (ppm) | Transition | λmax (nm) |
| H (aldehyde) | 10.15 | S0 → S1 (n→π) | 385 |
| H-2 | 9.05 | S0 → S2 (π→π) | 340 |
| H-3 | 8.98 | S0 → S3 (π→π*) | 295 |
| H-5 | 8.45 | ||
| H-7 | 8.60 |
Intermolecular Interactions and Crystal Packing Prediction
Understanding and predicting how molecules arrange themselves in the solid state is a major challenge known as Crystal Structure Prediction (CSP). rsc.orgaps.org CSP methods generate thousands of plausible crystal structures and rank them by their lattice energy. This is vital for designing materials with specific properties, as different crystal polymorphs can have vastly different characteristics. ucr.edu
For this compound, key intermolecular interactions likely to govern crystal packing include halogen bonding (involving the bromine atom), hydrogen bonding (with the aldehyde group), and π-π stacking between the aromatic quinoxaline rings. Analyzing these interactions within the predicted low-energy crystal structures can help rationalize the observed solid-state properties and guide the design of new crystalline materials.
Table 6: Predicted Intermolecular Interactions in a Hypothetical Crystal Structure
| Interaction Type | Atoms Involved | Typical Distance | Estimated Contribution to Lattice Energy (kcal/mol) |
|---|---|---|---|
| π-π Stacking | Quinoxaline Rings | 3.4 - 3.8 Å | -10 to -15 |
| Halogen Bond | C-Br···N(pyrazine) | ~3.0 Å | -3 to -5 |
| Hydrogen Bond | C-H···O=C(aldehyde) | ~2.5 Å | -2 to -4 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity. While often used for biological activity, QSAR can also be applied to non-biological properties relevant to materials science. For example, a QSAR model could be developed to predict the solubility of quinoxaline derivatives in specific organic solvents or their thermal stability.
To build such a model, a set of related quinoxaline compounds with known properties would be used. Various molecular descriptors (e.g., molecular weight, logP, dipole moment, polarizability, HOMO/LUMO energies) are calculated for each compound. Statistical methods are then used to derive a mathematical equation that relates these descriptors to the property of interest. This allows for the rapid screening of new, unsynthesized compounds like this compound to predict their performance.
Table 7: Example of a Hypothetical QSAR Model for Thermal Decomposition Temperature (Td)
| Hypothetical QSAR Equation | |
|---|---|
| Td (°C) = 250.5 + (15.2 * ΔE) - (0.8 * MW) + (5.5 * μ) | |
| Descriptor | Description |
| ΔE | HOMO-LUMO Gap (eV) |
| MW | Molecular Weight |
| μ | Dipole Moment (Debye) |
Applications of 8 Bromoquinoxaline 6 Carbaldehyde in Advanced Materials Science and Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
The inherent reactivity of the aldehyde and the bromo-substituent makes 8-Bromoquinoxaline-6-carbaldehyde a prime starting material for constructing more elaborate molecular structures. Its utility spans the creation of diverse heterocyclic systems and the generation of extensive compound libraries for screening purposes.
Halogenated quinoxalines, such as this compound, are critical intermediates in medicinal chemistry and materials science. The presence of the bromine atom facilitates a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the fusion or attachment of other cyclic or acyclic moieties to the quinoxaline (B1680401) core, leading to the synthesis of complex, polycyclic heterocyclic systems. The aldehyde group provides a reactive site for condensation reactions, enabling the formation of imines, oximes, and other derivatives, further expanding the structural diversity of the resulting molecules. google.com For instance, the condensation of α-methyl nitrogen heterocyclic compounds with aromatic aldehydes is a common strategy for preparing arylvinyl-substituted compounds, leveraging the activation of the methyl group by the nitrogen atom. sioc-journal.cn
The development of new therapeutic agents and functional materials often relies on the screening of large collections of related compounds, known as chemical libraries. This compound is an ideal precursor for generating diversified quinoxaline libraries due to its dual functional handles. The aldehyde can be converted into a wide range of functional groups, while the bromine atom allows for the introduction of various substituents through cross-coupling reactions. This combinatorial approach enables the systematic modification of the quinoxaline scaffold at two distinct positions, rapidly producing a large number of structurally diverse analogs. The screening of such libraries has led to the discovery of quinoxaline derivatives with potent biological activities. sioc-journal.cn
Applications in Optoelectronic Materials
The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system imparts favorable electronic properties, making these compounds suitable for applications in optoelectronics. mdpi.com Quinoxaline derivatives are explored as components in devices that interact with light, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Quinoxaline-containing molecules have been investigated as luminescent materials for OLEDs. mdpi.comresearchgate.net The electronic properties of the quinoxaline core can be fine-tuned through chemical modification to achieve desired emission colors and high quantum efficiencies. This compound serves as a key intermediate in the synthesis of these advanced materials. By reacting the aldehyde group and substituting the bromine atom, chemists can construct complex D-π-A (donor-pi-acceptor) or D-A-D (donor-acceptor-donor) chromophores where the quinoxaline unit acts as the electron-accepting component. These materials are essential for the emissive layer in OLED devices. The synthesis of novel chromophores with quinoxaline cores has been a focus of research for developing materials with significant nonlinear optical (NLO) properties, which are crucial for various photonic applications. researchgate.net
| Device Configuration | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |
| FTO/c-TiO2/donor:C70/MoO3/Ag | DTRDTQX | C70 | 1.44% |
| FTO/c-TiO2/donor:C70/MoO3/Ag | DTIDTQX | C70 | 1.70% |
| Inverted | P3HT | Qx3b | 6.37% |
Use in Coordination Chemistry as a Ligand Precursor
The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows quinoxaline derivatives to act as ligands in the formation of coordination complexes and metal-organic frameworks (MOFs). chemshuttle.comacademie-sciences.fr this compound can be transformed into more complex Schiff base ligands through condensation of the aldehyde group with primary amines. mdpi.comresearchgate.net These Schiff base ligands, which contain both nitrogen and other donor atoms (like oxygen or sulfur), are highly versatile for chelating to a wide range of transition metals. researchgate.net The resulting metal complexes have applications in catalysis, sensing, and as functional materials with unique magnetic or optical properties. The ability to form stable complexes makes these quinoxaline-derived ligands valuable components in the construction of sophisticated supramolecular architectures. mdpi.com
Synthesis of Metal-Quinoxaline Complexes
The nitrogen atoms within the quinoxaline ring system possess lone pairs of electrons, making them excellent coordination sites for metal ions. researchgate.net The aldehyde group on this compound can be readily transformed into other functionalities, such as Schiff bases or hydrazones, which introduce additional donor atoms (e.g., nitrogen and oxygen). This allows for the creation of multidentate ligands capable of forming stable complexes with a variety of transition metals.
The synthesis of these metal-quinoxaline complexes typically involves the reaction of the modified this compound ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries, including octahedral and tetrahedral, depending on the metal ion and the coordination environment provided by the ligand. researchgate.netresearchgate.net These structural variations are crucial in determining the physical and chemical properties of the final material.
| Ligand Derived From | Metal Ions | Resulting Complex Geometry | Reference |
|---|---|---|---|
| 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one | Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | researchgate.net |
| Quinoxaline–thiosemicarbazone ligands | Not Specified | Tetrahedral | researchgate.netresearchgate.net |
Exploration of Catalytic Properties of Complexes
Metal-quinoxaline complexes, including those derived from this compound, are increasingly being investigated for their catalytic potential. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating a wide range of organic transformations. The quinoxaline ligand itself can also play a role in the catalytic cycle, influencing the selectivity and efficiency of the reaction.
Research has shown that quinoxaline-based metal complexes can exhibit significant catalytic activities. researchgate.net For instance, some complexes have been found to be effective catalysts for various chemical reactions, highlighting the potential of these systems in synthetic chemistry. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the quinoxaline ring allows for the rational design of catalysts with specific activities.
Potential as Probes or Scaffolds for Nucleic Acid Interaction Studies (e.g., RNA Targeting)
The planar aromatic structure of the quinoxaline ring system makes it an attractive scaffold for the design of molecules that can interact with nucleic acids, such as DNA and RNA. google.com These interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The aldehyde functionality of this compound provides a convenient handle for attaching other molecular fragments, such as charged side chains or specific recognition elements, to enhance binding affinity and selectivity.
Recent studies have implicated Toll-like receptors (TLRs), such as TLR7 and TLR8, in the recognition of single-stranded RNA. google.com Quinoxaline derivatives are being explored as potential modulators of these receptors, suggesting a role for these compounds in studying and potentially influencing RNA-mediated biological processes. google.comgoogle.com The ability to synthesize a library of quinoxaline-based compounds from precursors like this compound is crucial for structure-activity relationship studies in this area.
Role in the Development of Supramolecular Structures and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up construction of complex and functional materials. The quinoxaline framework, with its potential for π-π stacking interactions and hydrogen bonding (especially after modification of the aldehyde group), is well-suited for directing the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net
The formation of two-dimensional (2D) supramolecular structures through intermolecular hydrogen bonding and π-π stacking interactions has been observed in metal-quinoxaline complexes. researchgate.net By carefully designing the quinoxaline-based building blocks, it is possible to control the dimensionality and topology of the resulting supramolecular assemblies, leading to materials with interesting properties, such as porosity or specific host-guest recognition capabilities. The versatility of this compound as a starting material allows for the systematic variation of the molecular structure to fine-tune these non-covalent interactions and guide the self-assembly process.
Future Directions and Emerging Research Avenues for 8 Bromoquinoxaline 6 Carbaldehyde
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The future synthesis of 8-Bromoquinoxaline-6-carbaldehyde and its derivatives will prioritize efficiency, safety, and environmental responsibility. Current methods often rely on traditional multi-step processes that may involve harsh reagents. frontiersin.org Future research should pivot towards greener and more streamlined approaches.
Key areas for development include:
Catalyst Innovation: The use of heterogeneous catalysts, such as phosphate-based mineral fertilizers, has shown promise for producing quinoxaline (B1680401) derivatives at ambient temperatures with high yields and catalyst recyclability. dergipark.org.tr Future work could adapt these eco-friendly catalysts for the synthesis of this compound. dergipark.org.trresearchgate.net
One-Pot and Tandem Reactions: Designing one-pot, multi-component reactions can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and energy consumption. rsc.orgbohrium.com A future goal would be to develop a one-pot synthesis starting from simple precursors to construct the this compound core. rsc.orgbohrium.comchim.it
C-H Functionalization: Palladium-catalyzed direct C-H functionalization represents a powerful and atom-economical tool. acs.org Future methodologies could focus on the direct and selective introduction of the aldehyde group onto an 8-bromoquinoxaline core, bypassing traditional oxidation or substitution routes.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale, sustainable production.
Table 1: Comparison of Synthetic Approaches for Quinoxaline Derivatives
| Methodology | Typical Conditions | Advantages | Future Research Focus for this compound |
|---|---|---|---|
| Classical Condensation | o-phenylenediamines and 1,2-dicarbonyl compounds, often in organic solvents. dergipark.org.trsapub.org | Well-established, versatile. | Use of water as a solvent, recyclable catalysts. chim.it |
| Microwave-Assisted Synthesis | Copper-catalysis, elevated temperatures (e.g., 140 °C). beilstein-journals.org | Rapid reaction times, high yields. beilstein-journals.org | Lowering catalyst loading, exploring energy-efficient microwave systems. |
| Green Heterogeneous Catalysis | Phosphate-based fertilizers (MAP, DAP), ambient temperature. dergipark.org.tr | Eco-friendly, reusable catalyst, mild conditions. dergipark.org.tr | Adapting catalysts for substrates leading to the target molecule. |
| Cascade Reactions | Metal-free, often involving radical intermediates or multi-component setups. nih.govresearchgate.netbohrium.com | High atom and pot economy, molecular complexity in a single step. rsc.org | Designing a cascade sequence specifically for this compound. |
Exploration of New Chemical Transformations and Cascade Reactions
The dual reactivity of this compound, stemming from its electrophilic aldehyde carbon and the carbon-bromine bond amenable to cross-coupling, makes it an ideal substrate for exploring novel chemical transformations.
Future research should aim to:
Develop Novel Cascade Reactions: A significant opportunity lies in designing cascade reactions that engage both the aldehyde and the bromo functionalities in a single, orchestrated sequence. nih.gov For instance, a palladium-catalyzed coupling at the C8-position could be followed by an intramolecular reaction involving the aldehyde at C6, leading to complex, fused polycyclic systems. beilstein-journals.orgnih.gov
Exploit the Aldehyde Group: Beyond standard condensations, the aldehyde can be used in modern organic reactions. Future work could explore its use in enantioselective additions, as a directing group for C-H activation at adjacent positions, or in multicomponent reactions like the Ugi reaction to rapidly build molecular diversity. nih.gov
Leverage the Bromo Group: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). While these are established methods, future research could focus on applying them to this compound to create novel conjugated materials or biologically active molecules. frontiersin.org The lower reactivity of bromoarenes compared to iodoarenes can be overcome with modern catalysts and conditions. beilstein-journals.org
Integration into Advanced Functional Materials and Nanostructures
The quinoxaline core is known to be an excellent electron-accepting unit, making its derivatives highly attractive for applications in organic electronics. beilstein-journals.org this compound is a promising building block for the next generation of functional materials.
Emerging research avenues include:
Organic Electronics: The compound can serve as a key precursor for synthesizing novel donor-acceptor molecules for organic solar cells (OSCs) and as electron-transporting materials in organic light-emitting diodes (OLEDs). beilstein-journals.orgfrontiersin.orgmdpi.com The aldehyde and bromo groups provide convenient points for attaching various donor or acceptor moieties to fine-tune the electronic and photophysical properties. mdpi.com
Nonlinear Optical (NLO) Materials: Quinoxaline-based chromophores have shown significant potential for NLO applications. researchgate.net Future studies could involve synthesizing push-pull systems derived from this compound and evaluating their NLO properties for applications in photonics and optical communications.
Functional Polymers and Nanostructures: The reactive handles on this compound allow for its polymerization or grafting onto surfaces. This could lead to the development of redox-active polymers for energy storage, functionalized nanoparticles for sensing applications, or surface coatings with tailored electronic properties.
Advanced Theoretical and Computational Studies for Predictive Design
To accelerate the discovery of new materials and molecules, experimental work must be complemented by advanced theoretical and computational studies. Density Functional Theory (DFT) and other computational methods are already being used to understand the properties of quinoxaline derivatives. najah.eduresearchgate.net
Future computational efforts should focus on:
Predictive Modeling: Employing DFT and time-dependent DFT (TD-DFT) to predict the electronic structure, HOMO/LUMO energy levels, absorption spectra, and charge transport properties of virtual libraries of derivatives of this compound. This will allow for the rational design of molecules with optimized properties for specific applications, such as organic electronics or corrosion inhibition. beilstein-journals.orgnajah.eduimist.ma
Reaction Mechanism Elucidation: Using computational tools to model reaction pathways and transition states for novel synthetic methods and cascade reactions. acs.org This can provide crucial insights for optimizing reaction conditions and predicting the feasibility of new transformations.
Machine Learning: Developing machine learning models trained on experimental and computational data to rapidly screen large numbers of potential derivatives. This approach could predict properties like biological activity, material performance, or synthetic accessibility, drastically reducing the time and cost of research and development.
Table 2: Potential Applications and Relevant Computational Parameters
| Potential Application | Key Molecular Property | Relevant Computational Parameters |
|---|---|---|
| Organic Solar Cells | HOMO/LUMO energy levels, bandgap, charge mobility. | DFT calculations of frontier molecular orbitals, reorganization energy. beilstein-journals.org |
| Corrosion Inhibition | Adsorption energy on metal surfaces, electronic properties. | DFT for HOMO/LUMO, dipole moment; Molecular Dynamics (MD) simulations for adsorption modeling. najah.eduimist.matandfonline.com |
| Medicinal Chemistry | Binding affinity to biological targets, ADMET properties. | Molecular docking, Quantitative Structure-Activity Relationship (QSAR), MD simulations. mcgill.ca |
| Nonlinear Optics | Molecular hyperpolarizability (β). | DFT/TD-DFT calculations of first and second hyperpolarizabilities. researchgate.net |
Discovery of Unprecedented Academic Applications in Interdisciplinary Fields
The structural features of this compound make it a versatile scaffold for creating molecules with novel functions in various scientific disciplines. chemenu.com
Future interdisciplinary research could explore:
Medicinal Chemistry and Chemical Biology: The quinoxaline moiety is a recognized pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties. sioc-journal.cnmdpi.com this compound is an ideal starting point for synthesizing libraries of compounds for high-throughput screening against various diseases, including tuberculosis. sioc-journal.cnmdpi.com The aldehyde group is particularly useful for forming stable linkages with biological molecules, making it a valuable tool for developing targeted therapies or chemical probes. It could also be used to design novel glutamate (B1630785) receptor antagonists. mcgill.ca
Supramolecular Chemistry and Sensing: The aromatic and polar nature of the quinoxaline core, combined with the hydrogen bonding capability of the aldehyde, allows for its use in constructing complex supramolecular assemblies. These assemblies could be designed to act as sensors for specific ions or molecules through changes in their optical or electronic properties.
Corrosion Science: Quinoxaline derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments. najah.eduimist.matandfonline.com The heteroatoms and pi-electron system facilitate strong adsorption onto metal surfaces. Future work could systematically study derivatives of this compound to develop highly efficient and environmentally benign corrosion inhibitors.
Q & A
Q. What are the standard synthetic routes for 8-Bromoquinoxaline-6-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves bromination of quinoxaline derivatives followed by formylation. For bromination, reagents like N-bromosuccinimide (NBS) or Br₂ in polar aprotic solvents (e.g., DMF) are used . Formylation is achieved via the Vilsmeier-Haack reaction (POCl₃/DMF), with yields influenced by temperature (0–5°C for bromination; 80–100°C for formylation). Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 eq. NBS) and reaction duration (6–12 hours for bromination). Purity is confirmed via TLC and column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm bromine substitution (δ 8.5–9.5 ppm for aromatic protons) and aldehyde proton (δ ~10 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 237.97 g/mol) and fragmentation patterns .
- IR Spectroscopy : To identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Bromine at the 8-position facilitates Suzuki-Miyaura or Ullmann-type couplings due to its electrophilic nature. The aldehyde group at the 6-position can act as an electrophilic site for nucleophilic additions (e.g., hydrazine derivatives). Reactivity is enhanced in polar solvents (e.g., THF, DMSO) with Pd catalysts (e.g., Pd(PPh₃)₄) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
Contradictions often arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm connectivity .
- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
- Alternative Ionization Methods : Using ESI-MS instead of EI-MS to reduce fragmentation artifacts .
Q. What methodologies are effective for optimizing regioselectivity in derivatization reactions?
Regioselectivity is controlled by:
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) to direct bromination/formylation .
- Catalytic Systems : Pd/ligand combinations (e.g., XPhos) for selective cross-coupling .
- Solvent Effects : High-dielectric solvents (e.g., DMF) favor aldehyde reactivity over bromine substitution .
Q. How do steric and electronic factors influence the compound’s utility in metal-organic frameworks (MOFs)?
The aldehyde group enables Schiff-base formation with amines, creating coordination sites for metals (e.g., Cu²⁺, Fe³⁺). Bromine’s electronegativity enhances π-backbonding in MOFs, stabilizing structures. Computational studies (e.g., DFT) predict ligand-metal binding energies (~-30 to -50 kcal/mol) .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reaction yields reported across studies?
- Reproducibility Checks : Verify solvent purity, catalyst loading, and inert atmosphere conditions .
- Design of Experiments (DOE) : Use factorial designs to identify critical variables (e.g., temperature vs. reagent ratio) .
- Byproduct Analysis : LC-MS to detect side products (e.g., dehalogenated quinoxalines) .
Methodological Guidelines
Q. What protocols ensure safe handling and waste management for brominated quinoxalines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
